![molecular formula C14H13I B096750 4-Ethyl-4'-iodobiphenyl CAS No. 17078-76-1](/img/structure/B96750.png)
4-Ethyl-4'-iodobiphenyl
Overview
Description
4-Ethyl-4’-iodobiphenyl is a chemical compound with the molecular formula C14H13I . It is also known as 4-iodo-4’-ethylbiphenyl .
Synthesis Analysis
The synthesis of 4-Ethyl-4’-iodobiphenyl and similar compounds often involves base-catalyzed reactions . For instance, a study describes the synthesis of diphenyl ether derivatives using a base-catalyzed reaction of hydroxyl-substituted diphenyl with various alcohols of different aliphatic chain lengths .Molecular Structure Analysis
The molecular structure of 4-Ethyl-4’-iodobiphenyl consists of 14 carbon atoms, 13 hydrogen atoms, and 1 iodine atom . The average mass is 308.158 Da, and the monoisotopic mass is 308.006195 Da .Chemical Reactions Analysis
While specific chemical reactions involving 4-Ethyl-4’-iodobiphenyl are not detailed in the search results, similar compounds such as diphenyl ethers have been studied extensively. For instance, diphenyl ether derivatives with longer alkoxy terminal substituents showed enhanced thermoreversible gelation activity compared to those with shorter alkoxy terminal substituents .Physical And Chemical Properties Analysis
4-Ethyl-4’-iodobiphenyl has a molecular weight of 308.158 . Other physical and chemical properties such as boiling point, density, and solubility are not explicitly mentioned in the search results.Scientific Research Applications
Organic Synthesis
4-Ethyl-4’-iodobiphenyl: is a valuable compound in organic synthesis, particularly in the formation of carbon-carbon bonds. Its iodine atom can be used as a reactive site for coupling reactions, such as the Suzuki coupling, which is pivotal in constructing complex organic molecules. This compound serves as a precursor for synthesizing various biphenyl derivatives, which are integral to pharmaceuticals, agrochemicals, and OLED materials .
Pharmaceutical Research
In pharmaceutical research, 4-Ethyl-4’-iodobiphenyl is utilized as an intermediate. It can be involved in the synthesis of active pharmaceutical ingredients (APIs) and is also used in the development of new drug candidates. Its role as a CYP inhibitor is particularly noteworthy, as it can influence the metabolism of drugs, which is crucial for understanding drug-drug interactions .
Materials Science
The application of 4-Ethyl-4’-iodobiphenyl in materials science is significant, especially in the development of liquid crystal and organic light-emitting diode (OLED) materials. The compound’s structural properties allow for the fine-tuning of material phases and electronic properties, which are essential for creating advanced display technologies .
Analytical Chemistry
In analytical chemistry, 4-Ethyl-4’-iodobiphenyl is often used as a standard or reference compound. Its well-defined structure and properties make it suitable for calibrating instruments like NMR, HPLC, and LC-MS, ensuring the accuracy and reliability of analytical results .
Environmental Science
Environmental science research utilizes 4-Ethyl-4’-iodobiphenyl to study the environmental fate of iodinated compounds. Its physicochemical properties, such as water solubility and lipophilicity, are important for understanding the compound’s behavior in aquatic systems and its potential impact on ecosystems .
Biochemistry Research
In biochemistry, 4-Ethyl-4’-iodobiphenyl is used to probe biochemical pathways and interactions. Its iodine moiety can be replaced with radioactive isotopes, making it a useful tool for tracing and studying biochemical processes within living organisms .
Safety and Hazards
Mechanism of Action
Target of Action
It is known to inhibit several cytochrome p450 enzymes, including cyp1a2, cyp2c19, and cyp2c9 . These enzymes play a crucial role in the metabolism of various drugs and endogenous compounds.
Mode of Action
Its inhibitory effect on cytochrome p450 enzymes suggests that it may interfere with the metabolic processes mediated by these enzymes .
Biochemical Pathways
The biochemical pathways affected by 4-Ethyl-4’-iodobiphenyl are likely related to the metabolism of drugs and other compounds. By inhibiting cytochrome P450 enzymes, it could potentially alter the metabolic pathways of substances that are substrates for these enzymes .
Pharmacokinetics
The pharmacokinetic properties of 4-Ethyl-4’-iodobiphenyl include low gastrointestinal absorption and poor blood-brain barrier permeability . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good membrane permeability .
Result of Action
Its inhibition of cytochrome p450 enzymes could potentially affect the metabolism and efficacy of drugs that are substrates for these enzymes .
properties
IUPAC Name |
1-ethyl-4-(4-iodophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13I/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQFCMVIJVWQMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573143 | |
Record name | 4-Ethyl-4'-iodo-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17078-76-1 | |
Record name | 4-Ethyl-4'-iodo-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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